molecular formula C19H14O4 B14433433 2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- CAS No. 76011-68-2

2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-

Cat. No.: B14433433
CAS No.: 76011-68-2
M. Wt: 306.3 g/mol
InChI Key: UHUUIRMSWGIDOP-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation or nitration reactions using appropriate reagents

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Bromine or nitric acid in suitable solvents

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties

    Medicine: Investigated for its potential therapeutic effects, including anticancer or antimicrobial activities

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating enzymatic activities

    Interacting with receptors: Modulating receptor-mediated signaling pathways

    Influencing gene expression: Altering the transcription of specific genes

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 3,8-trihydroxy-
  • 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-
  • 2H-1-Benzopyran-2-one, 3-methyl-
  • 2H-1-Benzopyran, 3,4-dihydro-

Uniqueness

2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- stands out due to its specific structural features, such as the methoxyphenyl group and the propenyl side chain. These unique characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

76011-68-2

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C19H14O4/c1-22-15-9-6-13(7-10-15)8-11-17(20)16-12-14-4-2-3-5-18(14)23-19(16)21/h2-12H,1H3

InChI Key

UHUUIRMSWGIDOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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